molecular formula C13H15ClN2O2 B12494315 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide CAS No. 309277-87-0

1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12494315
CAS No.: 309277-87-0
M. Wt: 266.72 g/mol
InChI Key: QWVJFCDBUVJRFR-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-chlorobenzoyl)piperidine-4-carboxamide . The name reflects the piperidine backbone substituted at the 1-position with a 2-chlorobenzoyl group and at the 4-position with a carboxamide moiety. Systematic identifiers include the InChIKey MBDMZUDTAXSCMB-UHFFFAOYSA-N, computed from its structural features. The SMILES string C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Cl further encodes its connectivity.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₅ClN₂O₂ , derived from the piperidine ring (C₅H₁₁N), 2-chlorobenzoyl group (C₇H₄ClO), and carboxamide (CONH₂). The exact molecular weight is 266.72 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00).

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is unavailable in the provided sources, analogous piperidine-4-carboxamides exhibit characteristic signals:

  • ¹H NMR : Piperidine protons resonate at δ 1.5–2.5 (m, CH₂), 3.0–3.5 (m, N–CH₂), and 7.2–7.6 (m, aromatic H). The carboxamide NH₂ group typically appears as a broad singlet near δ 6.5–7.0.
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–175, while aromatic carbons appear at δ 120–140.
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O Stretch : ~1680 cm⁻¹ (benzoyl and carboxamide carbonyls).
  • N–H Stretch : ~3300 cm⁻¹ (carboxamide NH₂).
  • C–Cl Stretch : ~750 cm⁻¹.
UV-Vis Spectroscopy

The 2-chlorophenyl group confers absorption maxima near 270–290 nm due to π→π* transitions in the aromatic system.

X-ray Crystallographic Studies

No X-ray crystallographic data for this specific compound is available in the provided sources. However, related piperidine-4-carboxamides adopt a chair conformation for the piperidine ring, with the benzoyl and carboxamide groups in equatorial positions to minimize steric strain.

Computational Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) studies on similar compounds predict:

  • Lowest Energy Conformation : Chair piperidine with benzoyl and carboxamide groups equatorial.
  • Torsional Angles : The C–N bond between piperidine and benzoyl shows a torsional barrier of ~10 kcal/mol due to partial double-bond character.
  • Electrostatic Potential : The carboxamide group acts as a hydrogen-bond donor, while the benzoyl carbonyl serves as an acceptor.

Properties

CAS No.

309277-87-0

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

1-(2-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)

InChI Key

QWVJFCDBUVJRFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Starting Material : Piperidine-4-carboxamide
Reagent : 2-Chlorobenzoyl chloride
Base : Triethylamine (TEA) or aqueous NaOH
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature : 0–5°C (initial), room temperature (post-addition)

Procedure :

  • Piperidine-4-carboxamide (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • TEA (1.5 equiv) is added, followed by dropwise addition of 2-chlorobenzoyl chloride (1.2 equiv) at 0–5°C.
  • The mixture is stirred at room temperature for 12–24 hours.
  • The reaction is quenched with water, and the organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
  • Purification via recrystallization or column chromatography yields the product.

Yield : 75–85%.

Key Data :

Parameter Value
Reaction Time 12–24 hours
Solvent DCM/THF
Base TEA or NaOH
Purification Column chromatography

Hydrolysis of 4-Cyanopiperidine Followed by Acylation

Step 1: Nitrile to Carboxamide Conversion

Starting Material : 4-Cyanopiperidine
Reagent : H₂O₂ (30%), K₂CO₃
Solvent : Ethanol/H₂O (1:1)
Temperature : 80°C

Procedure :

  • 4-Cyanopiperidine (1.0 equiv) is heated with H₂O₂ and K₂CO₃ in ethanol/water.
  • The mixture is stirred at 80°C for 6 hours.
  • The solvent is evaporated, and the residue is extracted with ethyl acetate.
  • Piperidine-4-carboxamide is isolated in 70–80% yield.

Step 2: Acylation with 2-Chlorobenzoyl Chloride

The resulting piperidine-4-carboxamide is acylated as described in Section 2.1.

Overall Yield : 60–70% (two steps).

Advantages :

  • Avoids direct handling of sensitive intermediates.
  • Scalable for industrial production.

Schutz Group Strategy via Boc-Protected Intermediate

Step 1: Boc Protection of Piperidine-4-carboxamide

Starting Material : Piperidine-4-carboxamide
Reagent : Di-tert-butyl dicarbonate (Boc₂O)
Base : DMAP (catalytic)
Solvent : THF

Procedure :

  • Piperidine-4-carboxamide (1.0 equiv) is treated with Boc₂O (1.2 equiv) and DMAP in THF.
  • The reaction is stirred at room temperature for 4 hours.
  • The product, 1-Boc-piperidine-4-carboxamide, is isolated in 90% yield.

Step 2: Deprotection and Acylation

  • The Boc group is removed with TFA in DCM.
  • The free amine is reacted with 2-chlorobenzoyl chloride under conditions identical to Section 2.1.

Overall Yield : 65–75% (two steps).

Applications :

  • Ideal for substrates requiring selective functionalization.
  • Minimizes side reactions during acylation.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability Key Reference
Direct Acylation 75–85 Low High
Nitrile Hydrolysis 60–70 Moderate Moderate
Schutz Group Route 65–75 High Low

Critical Reaction Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance acylation efficiency by stabilizing the transition state.
  • Base Selection : TEA outperforms inorganic bases (e.g., NaOH) in anhydrous conditions, reducing hydrolysis of the carboxamide.
  • Temperature Control : Slow addition of 2-chlorobenzoyl chloride at 0–5°C minimizes diacylation byproducts.

Industrial-Scale Considerations

  • Cost-Effectiveness : Direct acylation is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Safety : 2-Chlorobenzoyl chloride is moisture-sensitive; rigorous exclusion of water is critical to prevent HCl gas release.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide with structurally related compounds, emphasizing differences in substituents, pharmacokinetics, and pharmacological activities.

CP-945,598 (1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide)

  • Structural Differences: Incorporates a purinyl core with dual chlorophenyl groups and an ethylamino substituent at the piperidine 4-position .
  • Pharmacology: Acts as a selective cannabinoid receptor 1 (CB1) antagonist. In human studies, it exhibited a terminal half-life of 24–36 hours and underwent hepatic metabolism via CYP3A4, producing metabolites like M1 (4-amino derivative) .
  • Key Distinction : The purinyl extension enhances CB1 affinity but increases metabolic complexity compared to the simpler benzoyl derivative .

1-[(2-Chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

  • Structural Differences : Replaces the carbonyl group with a sulfonyl linker and substitutes the carboxamide with a cycloheptylamide .
  • Pharmacology: The sulfonyl group may reduce membrane permeability but improve metabolic stability. No direct activity data are available, but sulfonyl-containing analogs often target proteases or kinases .

4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide

  • Structural Differences: Features a 4-chlorophenylamino group and a benzyl substituent on the piperidine nitrogen .
  • Benzyl groups can enhance CNS penetration but may increase off-target effects .

1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide (Compound I)

  • Structural Differences : Substitutes the 2-chlorophenyl group with a 3,5-dinitrobenzoyl moiety .
  • Pharmacology : Demonstrated moderate antifungal activity but lacked analgesic or antioxidant effects. The nitro groups may contribute to redox instability, limiting therapeutic utility .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

  • Structural Differences: Replaces the benzoyl group with a phenoxyacetyl chain and substitutes carboxamide with a carboxylic acid .
  • Pharmacology : The carboxylic acid enhances solubility but reduces blood-brain barrier penetration. Such derivatives are often explored for peripheral targets like inflammatory enzymes .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Key Substituents LogP* Half-Life (h) Primary Metabolic Pathway
1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide 2-Chlorophenyl, carboxamide ~3.1 N/A CYP3A4 (predicted)
CP-945,598 Purinyl, ethylamino 4.2 24–36 CYP3A4 oxidation
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide 3,5-Dinitrobenzoyl 2.8 N/A Nitro-reduction
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid Phenoxyacetyl, carboxylic acid 1.5 N/A Glucuronidation

*Predicted LogP values based on substituent contributions.

Table 2. Pharmacological Activities

Compound Target/Activity Potency (IC50/EC50) Notes
CP-945,598 CB1 antagonist 0.7 nM (CB1) High selectivity over CB2
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide Antifungal (C. albicans) 25 µg/mL Moderate activity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 inhibition 1.8 µM Proposed viral protease binding

Research Findings and Insights

  • Metabolic Stability : Carboxamide derivatives generally exhibit slower hepatic clearance compared to carboxylic acids due to reduced susceptibility to phase II conjugation .
  • Substituent Effects : The 2-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas 4-chlorophenyl or nitro groups may hinder receptor access .
  • Therapeutic Potential: Analogs with extended aromatic systems (e.g., purinyl in CP-945,598) show promise in CNS disorders, while simpler derivatives are explored for antimicrobial or antiviral applications .

Biological Activity

1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide, also known as N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : Approximately 329.81 g/mol

The structure features a piperidine ring linked to a carbonyl group and a chlorophenyl substituent, which enhances its biological activity. The presence of the 2-chlorophenyl moiety is critical for its interaction with various biological targets.

The biological activity of 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
  • Receptor Binding : It can also interact with various receptors, altering their conformation and function.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the translation elongation factor 2 in Plasmodium falciparum, leading to reduced parasite viability, thereby indicating potential antimalarial activity .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide acts as an inhibitor of certain proteases. For example, it has been evaluated against endothiapepsin, a member of the aspartic protease family involved in various diseases. The compound showed IC50 values ranging from 13 to 365 μM for different acylhydrazones derived from it .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Biological ActivityTargetIC50 ValueReference
AntimalarialTranslation elongation factor 2Moderate potency
Protease InhibitionEndothiapepsin13 - 365 μM
Receptor InteractionVarious GPCRsNot specified

Pharmacokinetics and Drug Development

The pharmacokinetic properties of 1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide are crucial for its development as a pharmaceutical agent. Studies have shown that modifications in the chemical structure can significantly affect its bioavailability and efficacy in vivo. For instance, certain derivatives have demonstrated improved oral bioavailability in animal models, leading to further exploration in preclinical settings .

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